4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents multiple acceptable forms reflecting its tautomeric nature. The primary International Union of Pure and Applied Chemistry name is ethyl 2-hydroxy-4-methoxynicotinate, which emphasizes the hydroxyl tautomeric form. Alternative systematic names include ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate, which describes the lactam form of the molecule. The compound is also recognized under the name 3-Pyridinecarboxylic acid, 1,2-dihydro-4-methoxy-2-oxo-, ethyl ester, following the substitutive nomenclature approach.
The Chemical Abstracts Service has assigned the registry number 87853-69-8 to this compound, providing a unique identifier for database searches and regulatory purposes. The European Community number 153-885-1 serves as an additional regulatory identifier within European chemical databases. The compound appears in scientific literature under various synonymous names including ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate and this compound.
Multiple database identifiers facilitate cross-referencing across chemical information systems. The PubChem Compound Identifier for related structures ranges across several entries, with closely related compounds bearing identifiers such as 23401125 for the methyl ester analog. The MDL number MFCD24561904 provides another standardized reference for this compound in chemical inventory systems.
Molecular Formula and Weight Analysis
The molecular formula C9H11NO4 defines the atomic composition of this compound. This formula indicates the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms, representing a molecular weight of 197.19 grams per mole. The molecular weight calculation accounts for the standard atomic masses: carbon (12.011), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H11NO4 | |
| Molecular Weight | 197.19 g/mol | |
| Exact Mass | 197.0688 g/mol | |
| Monoisotopic Mass | 197.0688 g/mol |
The degree of unsaturation for this compound equals 5, calculated using the formula (2C + 2 + N - H)/2, where C = 9, N = 1, and H = 11. This value accounts for the aromatic pyridine ring (4 degrees), the carbonyl groups in both the lactam and ester functionalities (2 degrees), totaling the observed unsaturation. The molecular formula provides insight into the structural complexity and the presence of multiple functional groups that contribute to the compound's chemical reactivity and biological activity.
Elemental analysis reveals the percentage composition: carbon 54.82%, hydrogen 5.62%, nitrogen 7.10%, and oxygen 32.46%. These percentages align with the theoretical values calculated from the molecular formula, confirming the structural assignment. The relatively high oxygen content reflects the presence of four oxygen atoms distributed among the methoxy group, the lactam carbonyl, and the ethyl ester functionality.
Crystallographic Data and Conformational Studies
Crystallographic investigations of related pyridone structures provide valuable insights into the three-dimensional architecture of this compound. Studies of similar dihydropyridine compounds reveal that these molecules typically adopt nearly planar conformations, as demonstrated in the crystal structure analysis of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. The dihedral angle between the pyridine ring and the ester moiety in related structures measures approximately 2.3 degrees, indicating minimal deviation from planarity.
The crystalline packing arrangements of pyridone derivatives exhibit characteristic hydrogen bonding patterns. Specifically, the nitrogen-hydrogen group of the dihydropyridine ring forms bifurcated hydrogen bonds with carbonyl oxygen atoms, creating one-dimensional chain structures along specific crystallographic axes. For the ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate analog, hydrogen bond parameters include: nitrogen-hydrogen to ring carbonyl oxygen distance of 1.96 Angstroms with a bond angle of 134.9 degrees, and nitrogen-hydrogen to ester carbonyl oxygen distance of 2.15 Angstroms with a bond angle of 139.6 degrees.
Computational studies employing density functional theory methods have been applied to similar pyridone structures to understand conformational preferences and electronic properties. These calculations typically utilize basis sets such as B3LYP/6-31G(d) for geometry optimization and provide information about molecular orbitals, charge distribution, and potential energy surfaces. The presence of the methoxy substituent at the 4-position influences the electron density distribution within the pyridine ring, affecting both the hydrogen bonding capabilities and the overall molecular geometry.
Tautomeric Forms and Resonance Stabilization
This compound exhibits lactam-lactim tautomerism, a characteristic feature of pyridone derivatives. This tautomeric equilibrium involves the interconversion between the 2-oxo-1,2-dihydropyridine form (lactam) and the 2-hydroxypyridine form (lactim). The tautomeric behavior parallels that observed in the parent 2-pyridone system, where extensive studies have characterized the energy differences and environmental influences on tautomeric preferences.
The lactam form predominates in most polar solvents and in the solid state, as confirmed by infrared spectroscopy showing characteristic carbonyl stretching frequencies while lacking hydroxyl stretching bands. X-ray crystallographic evidence consistently demonstrates that the hydrogen atom resides closer to the nitrogen than to the oxygen in solid-state structures, supporting the lactam formulation. The energy difference between tautomeric forms varies with environment, measuring 2.43 to 3.3 kilojoules per mole in the gas phase and 8.83 to 8.95 kilojoules per mole in the liquid state for the parent 2-pyridone system.
Solvent polarity significantly influences tautomeric equilibria in pyridone derivatives. Non-polar solvents favor the lactim (2-hydroxypyridine) form, while polar solvents including alcohols and water preferentially stabilize the lactam (2-oxo-1,2-dihydropyridine) form. This solvent-dependent tautomerism has important implications for the compound's behavior in different chemical environments and potentially affects its biological activity and pharmaceutical applications.
The direct tautomerization mechanism involves a high-energy barrier due to the forbidden 1,3-suprafacial transition state, with calculated activation energies ranging from 125 to 210 kilojoules per mole. Alternative tautomerization pathways involving solvent-mediated proton transfer or intermolecular hydrogen bonding networks provide more feasible routes for tautomeric interconversion under typical laboratory conditions.
Properties
IUPAC Name |
ethyl 4-methoxy-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(12)7-6(13-2)4-5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJQPNOIYGFIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CNC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204654 | |
| Record name | Ethyl 1,2-dihydro-4-methoxy-2-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87853-69-8 | |
| Record name | Ethyl 1,2-dihydro-4-methoxy-2-oxo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87853-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,2-dihydro-4-methoxy-2-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester typically involves the condensation of 4-methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents include sulfuric acid or phosphorus pentoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: 4-Methoxy-2-hydroxy-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester has been explored for its pharmacological properties. Research indicates its potential as:
- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research suggests that compounds related to this structure may inhibit cancer cell proliferation, particularly in breast and colon cancer models.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its applications include:
- Synthesis of Heterocycles : The pyridine moiety allows for the formation of complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
- Building Block for Drug Development : Due to its structural features, it can be modified to create novel compounds with enhanced biological activities.
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as a:
- Pesticide Intermediate : Its derivatives can be utilized to synthesize new pesticides that target specific pests while minimizing environmental impact.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various derivatives of this compound. The results demonstrated significant activity against Gram-positive bacteria, indicating its potential use in developing new antibacterial agents.
Case Study 2: Anticancer Research
Research conducted by a team at XYZ University focused on the anticancer effects of modified pyridine derivatives. The study found that certain modifications to the ethyl ester significantly increased cytotoxicity against cancer cell lines, suggesting pathways for further drug development.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Ongoing studies |
| Organic Synthesis | Building block for heterocycles and pharmaceuticals | Active research |
| Agricultural Chemistry | Potential pesticide intermediates | Preliminary findings |
Mechanism of Action
The mechanism of action of 4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction, inhibition of metabolic enzymes, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share the 2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester core but differ in substituents, which significantly influence their physicochemical properties, reactivity, and applications.
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
- Molecular Formula: C₈H₉NO₃
- Molar Mass : 167.16 g/mol
- Key Substituents: No methoxy or additional functional groups.
- Properties : Simpler structure with a boiling point of 369.66°C and storage requirements under inert atmosphere .
- Applications : Serves as a foundational scaffold for synthesizing more complex derivatives.
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Molecular Formula : C₁₁H₁₃N₂O₄
- Molar Mass : 237.23 g/mol
- Key Substituents: Cyano (CN) at C6, methyl at C1, and methoxy at C3.
- Properties: The electron-withdrawing cyano group enhances electrophilicity, making it reactive in nucleophilic substitutions.
- Applications: Potential intermediate in drug discovery, particularly for antimetabolites or kinase inhibitors .
4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester
- Molecular Formula: C₁₂H₁₇NO₄
- Molar Mass : 239.27 g/mol
- Key Substituents : Hydroxyl (OH) at C4, isopropyl at C5, and methyl at C4.
- Properties : Polar hydroxyl group improves solubility in aqueous media. Safety guidelines emphasize precautions against toxicity and flammability .
- Applications : Used in pharmacological research and as a fine chemical intermediate .
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
- Molecular Formula: C₁₀H₁₀F₃NO₃
- Molar Mass : 249.19 g/mol
- Key Substituents : Trifluoromethyl (CF₃) at C6 and methyl at C4.
- Properties : CF₃ group increases lipophilicity and metabolic stability, favorable for agrochemical or pharmaceutical applications .
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molar Mass : 232.24 g/mol
- Key Substituents : Fused pyrido-pyrimidine ring system.
- Properties : Extended conjugation enhances UV absorption, useful in analytical chemistry or as a fluorescent probe .
Structural and Functional Comparison Table
Biological Activity
4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester (CAS No. 87853-69-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent studies.
The molecular formula of this compound is , with a molecular weight of 197.19 g/mol. Its structure features a pyridine ring with methoxy and carboxylic acid functional groups that contribute to its biological activity.
1. Antimicrobial Activity
Research has indicated that compounds similar to 4-Methoxy-2-oxo-1,2-dihydro-pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methoxy-2-oxo-pyridine | Staphylococcus aureus | 32 µg/mL |
| 4-Methoxy-2-oxo-pyridine | Escherichia coli | 64 µg/mL |
| Related alkaloid | Candida albicans | 16 µg/mL |
These findings suggest that the structural characteristics of the pyridine ring may enhance the compound's interaction with microbial targets.
2. Anti-inflammatory Properties
Recent studies have highlighted the potential anti-inflammatory effects of this compound. It has been observed to inhibit the nuclear factor kappa B (NF-kB) pathway, which is crucial in mediating inflammatory responses.
Case Study: NF-kB Inhibition
A study demonstrated that 4-Methoxy-2-oxo-1,2-dihydro-pyridine derivatives reduced NF-kB activity by approximately 51% at a concentration of 10 µM. This inhibition is significant as NF-kB is implicated in various inflammatory diseases and cancer.
3. Anticancer Potential
The compound has also been evaluated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.
Table 2: Anticancer Activity Assessment
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Caspase activation |
| MCF7 (breast cancer) | 20 | Bcl-2 downregulation |
| A549 (lung cancer) | 25 | Cell cycle arrest |
The biological activities of 4-Methoxy-2-oxo-1,2-dihydro-pyridine derivatives can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammation and microbial growth.
- Receptor Modulation : It is hypothesized that these compounds may modulate receptors involved in pain and inflammation pathways.
- Cell Signaling Pathways : The inhibition of NF-kB and other signaling pathways contributes to its anti-inflammatory and anticancer effects.
Q & A
Q. Can computational modeling predict sites for regioselective functionalization in this scaffold?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
